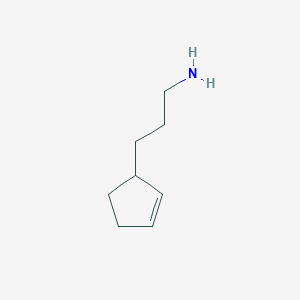![molecular formula C11H15ClFN3O3S B2387740 2-[N-(2-methylpropyl)6-chloro-5-fluoropyridine-3-sulfonamido]acetamide CAS No. 1808487-18-4](/img/structure/B2387740.png)
2-[N-(2-methylpropyl)6-chloro-5-fluoropyridine-3-sulfonamido]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[N-(2-methylpropyl)6-chloro-5-fluoropyridine-3-sulfonamido]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mechanism Of Action
The mechanism of action of 2-[N-(2-methylpropyl)6-chloro-5-fluoropyridine-3-sulfonamido]acetamide involves its ability to bind to specific target proteins and inhibit their activity. This compound has been shown to bind to the active site of carbonic anhydrase and matrix metalloproteinases, thereby preventing their enzymatic activity. Additionally, this compound has been shown to have a fluorescent property, which makes it useful for imaging applications.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-[N-(2-methylpropyl)6-chloro-5-fluoropyridine-3-sulfonamido]acetamide are related to its inhibitory activity against certain enzymes. Carbonic anhydrase is involved in the regulation of acid-base balance in the body, and inhibition of this enzyme can lead to a decrease in acid production. Matrix metalloproteinases are involved in various physiological processes, including tissue remodeling and wound healing, and inhibition of these enzymes can lead to a decrease in their activity.
Advantages And Limitations For Lab Experiments
The advantages of using 2-[N-(2-methylpropyl)6-chloro-5-fluoropyridine-3-sulfonamido]acetamide in lab experiments include its potent inhibitory activity against certain enzymes and its fluorescent property, which makes it useful for imaging applications. However, the limitations of using this compound include its potential toxicity and the need for specific conditions for its synthesis and use.
Future Directions
There are several future directions for the study of 2-[N-(2-methylpropyl)6-chloro-5-fluoropyridine-3-sulfonamido]acetamide. One direction is to explore its potential applications in the development of new drugs for the treatment of various diseases, including cancer and inflammatory disorders. Another direction is to study its mechanism of action in more detail, including its interactions with specific target proteins. Additionally, further research is needed to explore the potential toxicity and safety of this compound in vivo.
Synthesis Methods
The synthesis of 2-[N-(2-methylpropyl)6-chloro-5-fluoropyridine-3-sulfonamido]acetamide involves a series of chemical reactions. The starting material for the synthesis is 2-amino-5-chloro-6-fluoropyridine-3-sulfonic acid, which is reacted with isobutyl chloroformate and triethylamine to form the corresponding N-isobutyl carbamate derivative. This derivative is then reacted with 2-bromoacetic acid to obtain the final product, 2-[N-(2-methylpropyl)6-chloro-5-fluoropyridine-3-sulfonamido]acetamide.
Scientific Research Applications
2-[N-(2-methylpropyl)6-chloro-5-fluoropyridine-3-sulfonamido]acetamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and molecular biology. It has been shown to have potent inhibitory activity against certain enzymes, such as carbonic anhydrase and matrix metalloproteinases, which are involved in various physiological and pathological processes. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging applications.
properties
IUPAC Name |
2-[(6-chloro-5-fluoropyridin-3-yl)sulfonyl-(2-methylpropyl)amino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClFN3O3S/c1-7(2)5-16(6-10(14)17)20(18,19)8-3-9(13)11(12)15-4-8/h3-4,7H,5-6H2,1-2H3,(H2,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAAAQSXYUDJGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(=O)N)S(=O)(=O)C1=CC(=C(N=C1)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(2-methylpropyl)6-chloro-5-fluoropyridine-3-sulfonamido]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2387658.png)


![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2387663.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2387665.png)


![[2-(2-Ethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2387671.png)
![2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole](/img/structure/B2387672.png)
![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2387675.png)
![6-(3,5-Dimethyl-1,2-oxazol-4-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2387676.png)

![8-Ethoxy-3-[4-(3-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]chromen-2-one](/img/structure/B2387680.png)